molecular formula C17H16N2O2 B14944099 N-(3,5-dimethoxyphenyl)quinolin-4-amine

N-(3,5-dimethoxyphenyl)quinolin-4-amine

Cat. No.: B14944099
M. Wt: 280.32 g/mol
InChI Key: LANRIDJSQDQMAP-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)quinolin-4-amine is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H16N2O2/c1-20-13-9-12(10-14(11-13)21-2)19-17-7-8-18-16-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,18,19)

InChI Key

LANRIDJSQDQMAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC=NC3=CC=CC=C32)OC

Origin of Product

United States

The Quinoline Scaffold: a Cornerstone in Drug Discovery

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its structural rigidity, coupled with the presence of a nitrogen atom that can participate in hydrogen bonding, provides an ideal foundation for designing molecules that can interact with a wide array of biological targets. mdpi.org This versatility has led to the development of quinoline-based drugs across numerous therapeutic areas.

The pharmacological importance of the quinoline nucleus is vast, with derivatives exhibiting a wide spectrum of biological activities. nih.gov These include, but are not limited to, anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.gov The ability of the quinoline ring system to be readily functionalized at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly "druggable" scaffold. nih.govresearchgate.net

Table 1: Examples of Pharmacological Activities of Quinoline Derivatives

Pharmacological ActivityTherapeutic Area
AnticancerOncology
AntimalarialInfectious Disease
AntibacterialInfectious Disease
AntiviralInfectious Disease
Anti-inflammatoryInflammation
AntihypertensiveCardiovascular Disease

The enduring success of the quinoline scaffold in drug discovery underscores its chemical tractability and its capacity to form the basis of potent and selective therapeutic agents.

4 Anilinoquinoline Derivatives in Pharmaceutical Research

Within the broad family of quinoline (B57606) compounds, the 4-anilinoquinoline derivatives represent a particularly significant subclass, especially in the realm of oncology. This structural motif consists of an aniline (B41778) (aminobenzene) ring attached to the 4-position of the quinoline core. Many compounds featuring this scaffold have been investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

A prime example is the development of 4-anilinoquinoline derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov By competing with adenosine (B11128) triphosphate (ATP) for the binding site within the kinase domain of EGFR, these compounds can block downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232) (which are 4-anilinoquinazoline (B1210976) derivatives, a closely related scaffold), validate this therapeutic strategy. nih.gov

Table 2: Key Research Findings on 4-Anilinoquinoline Derivatives

Research FocusKey Findings
Anticancer ActivityMany derivatives exhibit potent cytotoxic activity against various cancer cell lines, such as HeLa and BGC823. nih.gov
Mechanism of ActionPrimarily act as inhibitors of protein kinases, including EGFR and c-Met. nih.govnih.gov
Structure-Activity Relationship (SAR)Substitutions on both the quinoline and aniline rings significantly influence biological activity. nih.govoup.comnih.gov

The extensive research into 4-anilinoquinolines has established them as a validated and promising framework for the development of targeted cancer therapies.

Rationale for Investigating N 3,5 Dimethoxyphenyl Quinolin 4 Amine and Its Analogs

General Synthetic Routes to 4-Aminoquinoline (B48711) Derivatives

The construction of 4-aminoquinoline derivatives is a mature field in synthetic organic chemistry, with several reliable methods at the forefront. These strategies can be broadly categorized into those that modify a quinoline (B57606) core and those that build the ring system from the ground up.

The most prevalent and direct method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically involves the reaction of a 4-chloroquinoline (B167314) with a suitable amine substrate. The carbon at the 4-position of the quinoline ring is activated toward nucleophilic attack, allowing the displacement of the chlorine atom as a leaving group. nih.govfrontiersin.org

Several protocols have been developed to facilitate this transformation, accommodating a wide range of amine nucleophiles, including primary and secondary alkylamines as well as anilines. nih.govfrontiersin.org The reaction conditions can be tailored to the specific substrates. For instance, the use of a catalytic amount of a Brønsted or Lewis acid has been shown to effectively promote the incorporation of anilines, leading to high reaction yields. nih.govfrontiersin.org Conversely, bases such as triethylamine (B128534) or potassium carbonate are often employed to improve yields when using alkylamines. nih.govplos.org Modern techniques, such as microwave irradiation, have also been applied to shorten reaction times from many hours to as little as 20-30 minutes and improve yields, often using solvents like DMSO or ethanol (B145695). frontiersin.org

ProtocolTypical ConditionsSubstrate SuitabilityReference
Direct Coupling High temperature (>120°C), prolonged time (>24 h), often in alcohol or DMFMore suitable for alkylamines than anilines. nih.gov nih.gov
Base-Mediated Triethylamine or K2CO3 in a solvent like NMPBroad group of alkylamines; poor yields with anilines. nih.govplos.org nih.govplos.org
Acid-Catalyzed Catalytic Brønsted acid (e.g., HCl) or Lewis acidHigh yields for anilines; not suitable for alkylamines. nih.govfrontiersin.org nih.govfrontiersin.org
Microwave-Assisted 140-180°C for 20-30 min in DMSOEffective for alkylamines, anilines, and heteroarylamines. frontiersin.org frontiersin.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction provides an alternative to classical nucleophilic substitution and is particularly valuable for coupling amines with aryl halides or triflates that may be unreactive under traditional SNAr conditions. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.org While less common than SNAr for simple 4-aminoquinoline synthesis, the Buchwald-Hartwig reaction is a valuable tool, especially for more complex or sterically hindered substrates. nih.govresearchgate.net

Instead of starting with a pre-formed quinoline ring, several methods construct the heterocycle through condensation and cyclization reactions involving substituted anilines. researchgate.net These "bottom-up" approaches offer flexibility in introducing a variety of substituents onto the quinoline core.

One classic example is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by ring closure of the resulting Schiff base intermediate. wikipedia.org A more contemporary and widely used variation is the condensation of an aniline with methoxymethylene Meldrum's acid or ethoxymethylenemalonic ester. ucsf.edu This reaction forms an ene-amine intermediate, which then undergoes thermal or microwave-assisted cyclization to produce a 4-hydroxyquinoline. ucsf.edunih.gov Subsequent chemical transformations, such as chlorination followed by nucleophilic substitution, can then be used to install the desired amino group at the 4-position. nih.gov Multi-component reactions, such as the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, also provide a direct route to substituted quinoline structures. nih.gov

Specific Synthesis of this compound and Related Analogs

The synthesis of the title compound, this compound, logically follows the general principles outlined above, primarily relying on the well-established nucleophilic aromatic substitution pathway.

The most direct synthetic route to this compound involves the condensation of a 4-chloroquinoline with 3,5-dimethoxyaniline (B133145). This reaction is analogous to syntheses reported for structurally similar compounds where a chloro-heterocycle is coupled with an aniline derivative. plos.orgresearchgate.net The 3,5-dimethoxyaniline serves as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring.

The reaction is typically performed in a polar solvent, such as ethanol or N-methyl-2-pyrrolidone (NMP), and often requires the presence of a base to neutralize the HCl generated during the reaction. plos.orgresearchgate.net

RoleCompound NameStructure
Electrophile 4-Chloroquinoline
Nucleophile 3,5-Dimethoxyaniline
Base/Reagent Potassium Carbonate (K2CO3)K2CO3
Solvent Ethanol (EtOH)CH3CH2OH

An alternative approach could involve building the quinoline ring system via a condensation-cyclization strategy, as seen in the reaction of 3,5-dimethoxyaniline with compounds like ethyl 2-phenyl-3-hydroxyacrylate, which ultimately yields quinolin-4-one structures after thermal cyclization. clockss.org These quinolin-4-ones can then be converted to the target 4-aminoquinoline through subsequent functional group manipulations.

The efficiency and outcome of 4-aminoquinoline syntheses are highly dependent on various reaction parameters. The choice of solvent, catalyst, temperature, and the electronic nature of the substituents can all have a significant impact on reaction rate and product yield. nih.gov

In SNAr reactions, solvent choice is critical. Polar aprotic solvents like DMF and DMSO are often effective, with DMSO being recognized as a superior solvent in some microwave-assisted syntheses of 4-aminoquinolines. nih.govfrontiersin.org For sluggish reactions involving electron-deficient anilines, the addition of DMF and an increase in temperature have been shown to overcome low reactivity and drive the reaction to completion. ucsf.edu

In condensation reactions like the Combes synthesis, reaction parameters can influence the regioselectivity of the final product. It has been observed that steric effects of substituents on the β-diketone and the electronic properties of the aniline (e.g., methoxy- versus chloro-substituted anilines) play a crucial role in the rate-determining electrophilic aromatic annulation step, dictating which regioisomer is formed preferentially. wikipedia.org

ParameterInfluence on SynthesisExampleReference
Solvent Affects reaction rate and yield.In microwave-assisted SNAr, DMSO was found to be more effective than ethanol or acetonitrile (B52724). frontiersin.org frontiersin.org
Catalyst Determines reaction feasibility and efficiency.Brønsted or Lewis acids are effective for coupling anilines in SNAr, whereas they are unsuitable for alkylamines. nih.gov nih.gov
Temperature Can overcome activation barriers for unreactive substrates.Increasing temperature and adding DMF improved yields for sluggish reactions with electron-deficient anilines. ucsf.edu ucsf.edu
Substituents Can direct regioselectivity in ring-forming reactions.In the Combes synthesis, bulky groups and methoxy-substituted anilines favor the formation of 2-substituted quinolines. wikipedia.org wikipedia.org

Advanced Derivatization Strategies of the Quinoline Nucleus

The chemical versatility of the this compound scaffold allows for extensive modifications. Advanced synthetic strategies can be employed to introduce a variety of functional groups at several positions on the quinoline nucleus, thereby modulating the molecule's properties.

Modifications on the Quinoline Ring (e.g., C-6, C-7, C-2 positions)

The quinoline ring system is amenable to a range of functionalization reactions, particularly electrophilic substitution and transition metal-catalyzed cross-coupling, allowing for modifications at multiple sites. nih.gov

C-6 and C-7 Positions: The benzo part of the quinoline ring can be functionalized through electrophilic aromatic substitution. For instance, chlorine atoms have been shown to be favorable substituents in this region on similar 2-phenylquinolin-4-amine (B1606699) scaffolds. researchgate.net Compounds bearing a chlorine atom at the C-6 or C-7 position have been synthesized and studied. researchgate.net Likewise, methylation is a common modification. In a related series, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine was synthesized by heating 6-methyl-2,4-dichloroquinoline with p-toluidine. nih.govresearchgate.net Such strategies could be adapted to introduce methyl or chloro groups onto the C-6 or C-7 positions of this compound.

C-2 Position: The C-2 position of the quinoline ring is particularly activated and can be functionalized using various transition metal-catalyzed reactions. nih.gov While the target molecule has an amino group at C-4, derivatization strategies often begin with a substituted quinoline precursor. For example, the synthesis of 2-substituted quinolines is a well-established field. researchgate.net One could envision a synthetic route where a functional group is installed at the C-2 position of a 4-chloroquinoline intermediate before the final coupling with 3,5-dimethoxyaniline.

C-3 Position: Palladium-catalyzed C-H functionalization can be used to introduce aryl groups at the C-3 position of N-aryl quinolinecarboxamides, a class of compounds structurally related to the target molecule. nih.gov This highlights the potential for direct C-H activation as a sophisticated strategy for derivatization.

The following table summarizes potential modifications on the quinoline ring based on strategies applied to analogous compounds.

Modification SiteReagent/Reaction TypePotential SubstituentReference
C-6 / C-7Electrophilic Aromatic Substitution-Cl, -CH₃ researchgate.netresearchgate.net
C-2Nucleophilic Substitution (on precursor)Various functional groups nih.govresearchgate.net
C-3Pd-catalyzed C-H ArylationAryl groups nih.gov

Modifications on the Dimethoxyphenyl Moiety

Demethylation: The methoxy groups (-OCH₃) are key features of the dimethoxyphenyl moiety. The selective or complete removal of these groups can be a critical modification. For instance, in studies on 2,5-dimethoxyphenylpiperidines, the deletion of one or both methoxy groups was found to drastically alter biological activity, indicating the importance of these substituents. nih.gov A similar strategy applied to this compound would yield the corresponding hydroxylated or unsubstituted phenyl derivatives.

Substitution on the Aromatic Ring: The positions ortho and para to the amine linkage (C-2', C-4', C-6') on the dimethoxyphenyl ring could be targeted for electrophilic substitution, although the existing methoxy groups will strongly direct incoming electrophiles.

Replacement of Methoxy Groups: In related scaffolds, such as 3,5-diaryl-2-aminopyridines, the replacement of a 3,4,5-trimethoxyphenyl group with other aromatic systems like quinoline was explored as a strategy to alter selectivity and potency. acs.org This suggests that more complex modifications, such as replacing one or both methoxy groups with other alkyl, alkoxy, or halogen substituents, could be a viable derivatization strategy.

These modifications are summarized in the table below.

Modification TypeStrategyPotential Resulting MoietyReference
DemethylationEther cleavage (e.g., with BBr₃)3,5-dihydroxyphenyl nih.gov
SubstitutionElectrophilic Aromatic SubstitutionHalogenated or nitrated dimethoxyphenylN/A
Group ReplacementMulti-step synthesis3,5-dialkylphenyl or 3,5-dihalophenyl acs.org

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Studies

The confirmation of structure and assessment of purity for this compound and its derivatives rely on a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods (e.g., NMR, IR, LC-MS)

Spectroscopy is indispensable for the unambiguous structural determination of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. nih.gov For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the quinoline ring and the dimethoxyphenyl ring. The aromatic protons would typically appear in the δ 6.5-9.0 ppm range. The methoxy group protons would exhibit a sharp singlet around δ 3.8-4.0 ppm, and the N-H proton would likely appear as a broad singlet. iucr.orgresearchgate.net The ¹³C NMR spectrum would show distinct signals for all unique carbon atoms, with aromatic carbons resonating in the δ 100-160 ppm range and the methoxy carbons appearing around δ 55-60 ppm. chim.it

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. Key absorptions would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for aromatic rings (~3000-3100 cm⁻¹) and methyl groups (~2850-2950 cm⁻¹), C=N and C=C stretching vibrations within the quinoline ring (1500-1650 cm⁻¹), and strong C-O stretching for the methoxy groups (1050-1250 cm⁻¹). researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of a compound and assessing its purity. nih.gov The mass spectrum would show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, and the fragmentation pattern can provide further structural information. nih.gov

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons (δ 6.5-9.0 ppm), N-H proton (variable, broad), Methoxy protons (singlet, δ ~3.9 ppm)
¹³C NMR Aromatic carbons (δ 100-160 ppm), Methoxy carbons (δ ~56 ppm)
IR N-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), C=C/C=N stretch (1500-1650 cm⁻¹), C-O stretch (~1200 cm⁻¹)
MS (ESI+) Molecular ion peak [M+H]⁺ at m/z 281.13

Chromatographic Techniques (e.g., TLC, HPLC)

Chromatographic methods are fundamental for monitoring reaction progress and determining the purity of the final products.

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. rjpbcs.comaga-analytical.com.pl It is also used to determine the appropriate solvent system for purification by column chromatography. rjpbcs.com For aromatic amines, silica (B1680970) gel plates are commonly used as the stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). asianpubs.orgresearchgate.net The spots can be visualized under UV light (254 nm). asianpubs.org

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the final purity of a synthesized compound. dergipark.org.tr Reversed-phase columns (e.g., C8 or C18) are frequently employed for the analysis of aromatic compounds. asianpubs.org A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase
TLC Reaction monitoring, solvent system selectionSilica gel 60 F₂₅₄Hexane/Ethyl Acetate mixtures
HPLC Purity assessmentReversed-phase (C18)Acetonitrile/Water gradient with 0.1% TFA

X-ray Diffraction and Elemental Analysis

For definitive structural confirmation and empirical formula verification, X-ray diffraction and elemental analysis are the gold standards.

X-ray Diffraction: Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule. icm.edu.pl This technique requires growing a suitable single crystal of the compound. The analysis reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netiucr.org For example, the crystal structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, a related quinoline derivative, was solved, confirming its connectivity and conformation. iucr.org The dihedral angle between the quinoline ring system and the attached phenyl ring is a key conformational parameter determined by this method. nih.gov

Elemental Analysis: Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. mdpi.com The experimental values are compared to the calculated theoretical values for the proposed chemical formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula and supports its purity. mdpi.com

TechniqueInformation ProvidedSample Requirement
X-ray Diffraction 3D molecular structure, bond lengths/angles, crystal packingHigh-quality single crystal
Elemental Analysis Percentage composition of C, H, NHighly pure, dry solid

Systematic Exploration of Quinoline Ring Substitutions and their Impact on Biological Activity

The biological activity of quinoline derivatives can be finely tuned by introducing various substituents onto the heterocyclic ring system. These modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby affecting its interaction with biological targets. nih.govresearchgate.net

Effects of Halogenation (e.g., trifluoromethyl, chloro)

The introduction of halogen atoms, such as chlorine (–Cl) or trifluoromethyl (–CF3), to the quinoline scaffold is a common strategy in medicinal chemistry to modulate biological activity. Halogens can alter a molecule's lipophilicity and electronic distribution, which in turn affects cell permeability and binding affinity to target proteins. biointerfaceresearch.com

For instance, studies on various quinoline derivatives have shown that halogenation can significantly enhance antimicrobial and anticancer activities. The electron-withdrawing nature of a 7-chloro substituent is considered essential for the antimalarial activity of chloroquine (B1663885) and its analogues. youtube.com Similarly, research into 2-chloroquinoline (B121035) derivatives identified this nucleus as a key pharmacophore for antitubercular activity. nih.gov The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability. Studies on quinoline-derived trifluoromethyl alcohols identified compounds with potent antiepileptic and analgesic properties that act as sodium channel blockers. nih.gov Other research has demonstrated that trifluoromethylquinoline derivatives can act as potent tubulin polymerization inhibitors with significant antiproliferative activities against cancer cell lines. tandfonline.com In some classes of N-substituted quinone imines, a higher degree of chlorination has been correlated with increased insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

SubstituentPositionEffect on Biological ActivityCompound ClassReference
Chloro (–Cl)7Essential for optimal antimalarial activity.4-Aminoquinoline youtube.com
Chloro (–Cl)2Acts as a key pharmacophore for antitubercular activity.2-Chloroquinoline nih.gov
Trifluoromethyl (–CF₃)VariousConfers antiepileptic and analgesic properties.Quinoline Trifluoromethyl Alcohols nih.gov
Trifluoromethyl (–CF₃)4Imparts potent anticancer activity by inhibiting tubulin polymerization.4-Trifluoromethyl-2-anilinoquinoline researchgate.net
Dichloro (–Cl₂)5,7Markedly reduces cholinesterase inhibitory activity, possibly due to steric hindrance.Tacrine-8-hydroxyquinoline hybrid mdpi.com
Fluoro (–F)5Enhances cholinesterase inhibitory activity compared to unsubstituted analog.Tacrine-8-hydroxyquinoline hybrid mdpi.com

Role of Alkyl and Alkoxy Substituents on the Quinoline Scaffold

Alkyl and alkoxy groups are fundamental substituents used to probe the steric and electronic requirements of a biological target. Their size, shape, and electronic nature can significantly influence a compound's potency and selectivity.

Alkoxy groups, such as methoxy (–OCH₃), can increase the electron density of the aromatic ring through a resonance effect, which may enhance interactions with electron-deficient targets. researchgate.net In a series of novel triazine-quinoline hybrids, a 6-isopropoxyquinoline derivative was found to be a potent inhibitor of inflammatory enzymes. nih.gov However, the position of the alkoxy group is critical; in certain oxazino-quinoline derivatives, an alkoxy substituent at the C4 position led to slightly better antiproliferative activity, whereas a substituent at the C8 position was detrimental to activity. nih.gov

The length and branching of alkyl chains also play a crucial role. For some quinoline derivatives, lower alkyl groups at the N-1 position are associated with antibacterial activity. slideshare.net The substitution pattern is key, as studies on indole-quinoline derivatives showed that a methyl group at the C-5 position of the quinoline resulted in more potent anticancer activity than substitution at the C-6 position. biointerfaceresearch.com

SubstituentPositionEffect on Biological ActivityCompound ClassReference
Methyl (–CH₃)5More potent anticancer activity compared to C-6 substitution.Indole-quinoline biointerfaceresearch.com
Alkoxy4Slightly improved antiproliferative activity.Oxazino-quinoline nih.gov
Alkoxy8Detrimental to antiproliferative activity.Oxazino-quinoline nih.gov
Isopropoxy (–OCH(CH₃)₂)6Potent inhibition of inflammatory enzymes.Triazine-quinoline hybrid nih.gov
Lower Alkyl1Associated with antibacterial activity.Quinolone slideshare.net

Impact of Fused Ring Systems (e.g., imidazoquinolines, indazoles)

Fusing an additional heterocyclic ring to the quinoline scaffold creates a more complex and rigid molecular architecture, which can lead to novel or enhanced biological activities. nih.govbenthamscience.com Imidazoquinolines and indazoles are prominent examples of such fused systems.

Imidazoquinolines, formed by the fusion of an imidazole (B134444) ring with a quinoline, are well-known for their potent immunomodulatory and anticancer activities. nih.govnorthwestern.edu Certain imidazoquinoline analogues are agonists of Toll-like receptors (TLRs), leading to profound antitumoral effects. northwestern.edu The position of the fusion and the substituents on the fused system are critical; for example, modifications to the C2 sidechain and the retention of the 4-amino group are vital for TLR7 agonistic activity. nih.gov

Indazoles, which contain a fused benzene (B151609) and pyrazole (B372694) ring, also exhibit a broad spectrum of pharmacological properties. researchgate.net When incorporated into a larger fused system with quinoline, they can contribute to significant biological effects. Chalcone-derived indazoles have been evaluated for their antimicrobial properties. researchgate.net The development of these rigid, multi-ring systems allows for the creation of unique pharmacophores that can interact with biological targets in ways not possible for the parent quinoline molecule.

Fused Ring SystemBiological ActivityMechanism/TargetReference
Imidazo[4,5-c]quinolineAnticancer, ImmunomodulatoryToll-like receptor 7/8 (TLR7/8) agonist nih.govnorthwestern.edu
Imidazo[4,5-b]pyridineAntiproliferative, AntiviralNot specified mdpi.com
IndazoleAntimicrobialNot specified researchgate.net
Triazole/Quinoline HybridAntifungalNot specified nih.gov

Conformational and Electronic Influences of the N-(3,5-Dimethoxyphenyl) Substituent

Positional Isomerism of Methoxy Groups on Activity

The specific placement of the methoxy groups on the phenyl ring is a critical determinant of biological activity. Isomers with methoxy groups at different positions can exhibit vastly different potencies and selectivities, highlighting the precise structural requirements of the target receptor.

For example, in a study of benzamide-isoquinoline derivatives targeting sigma receptors, the addition of a para-methoxy group to the phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov This demonstrates that a specific position can be highly sensitive to electronic manipulation. In the context of quinoxaline (B1680401) derivatives, an ortho,ortho-dimethoxyphenyl group at the C-2 position was found to increase anticancer activity, whereas other substituents like –CF₃ decreased activity. mdpi.com Similarly, research on 2,5-dimethoxyphenethylamine analogues, which share the dimethoxyphenyl feature, revealed that the position of the methoxy groups is crucial for 5-HT₂ receptor activity. Extending the alkoxy group at the 4-position generally increased binding affinity at 5-HT₂ₐ and 5-HT₂c receptors. frontiersin.org

Methoxy Group PositionCompound ClassObserved Effect on ActivityReference
para-MethoxyBenzamide-isoquinolineDramatically improved σ2 receptor selectivity. nih.gov
ortho,ortho-DimethoxyQuinoxalineIncreased anticancer activity. mdpi.com
4-Alkoxy2,5-DimethoxyphenethylamineGenerally increased binding affinity at 5-HT₂ₐ/₂c receptors. frontiersin.org
3,4,5-Trimethoxy2-Amino-3-aryl-pyridineInteracts with a key hydrophobic pocket, influencing selectivity. acs.org

Steric and Electronic Effects of Methoxy Groups on Receptor Binding and Biological Response

The influence of methoxy groups on biological activity stems from a combination of their steric and electronic properties.

Electronic Effects: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through the sigma bonds (inductive effect) due to the high electronegativity of the oxygen atom. However, it is strongly electron-donating through the pi system (resonance effect) because the oxygen's lone pair of electrons can delocalize into the aromatic ring. stackexchange.com This resonance effect typically dominates, increasing the electron density of the phenyl ring and influencing its ability to participate in π-stacking or other non-covalent interactions within a receptor binding pocket. stackexchange.comuba.ar This electron-donating character can be crucial for activity; in some isoquinoline (B145761) derivatives, electron-donating methoxy groups increased σ2 receptor affinity, while electron-withdrawing nitro groups decreased it. nih.gov

Steric Effects: The physical size of the methoxy groups imposes steric constraints that influence the molecule's preferred conformation. rsc.org This can be beneficial or detrimental depending on the topology of the target binding site. A methoxy group can provide steric hindrance that prevents enzymatic degradation, as seen in the antibiotic temocillin, where a 6-α-methoxy group is key to its stability against β-lactamases. mdpi.com Conversely, steric bulk can also prevent a ligand from fitting optimally into a binding pocket, thereby reducing its affinity. frontiersin.org The methoxy group is often considered a non-lipophilic "scout" that can explore protein pockets to improve binding and potency without significantly increasing lipophilicity, which can be a desirable trait in drug design. tandfonline.com

Rational Design Principles Derived from SAR for Enhanced Efficacy and Selectivity

The structure-activity relationship (SAR) studies of 4-anilinoquinoline and its analogous structures have provided a foundation for the rational design of new derivatives with improved potency and selectivity. While specific SAR data for this compound is not extensively detailed in publicly available research, guiding principles can be extrapolated from studies on structurally similar 4-aminoquinoline and 4-anilinoquinazoline (B1210976) compounds, particularly those developed as kinase inhibitors. ox.ac.uknih.gov These principles focus on strategic modifications to the quinoline core and the pendant anilino ring to optimize interactions with biological targets.

Key insights for the rational design of this compound derivatives are centered on modulating the electronic and steric properties of the molecule. Modifications to the quinoline ring system and the substitution pattern on the 3,5-dimethoxyphenyl moiety are primary strategies for enhancing biological activity and achieving selectivity against specific targets. researchgate.netnih.gov

Principles for Modifying the Quinoline Core:

Substitutions on the quinoline ring are critical for modulating the potency of 4-anilinoquinoline derivatives. nih.gov SAR studies on related compounds suggest that introducing small, electron-donating groups at the C6 and C7 positions can significantly enhance inhibitory activity. nih.gov For instance, the inclusion of methoxy groups at these positions in 4-anilinoquinazolines has been shown to yield highly potent and selective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov This suggests that derivatives of this compound might benefit from similar substitutions.

Furthermore, the introduction of a fluorine atom at the C7 position or a methoxy group at the C8 position has resulted in 4-anilinoquinoline compounds with excellent antitumor activity. nih.gov These findings indicate that strategic placement of small, lipophilic, and electron-modulating groups on the quinoline scaffold is a viable strategy for enhancing efficacy.

Table 1: Hypothetical SAR of Quinoline Core Modifications on Target Kinase Inhibition This table is illustrative, based on principles from related 4-anilinoquinolines.

Principles for Modifying the Anilino Moiety:

The substitution pattern on the aniline ring is a key determinant of both potency and selectivity. For the parent compound, the 3,5-dimethoxy substitution provides a specific electronic and steric profile. Rational design principles suggest that altering these methoxy groups or introducing additional substituents can fine-tune the derivative's interaction with the target's binding site. In related 4-anilinoquinazolines, small, lipophilic groups at the 3-position of the aniline ring are favored for potent EGFR inhibition. nih.gov

For this compound derivatives, this suggests that the meta-positioning of the methoxy groups is likely important. Further modifications could involve replacing one or both methoxy groups with other functionalities to explore effects on solubility, cell permeability, and target engagement. For instance, replacing a methoxy group with a more flexible diethylamine (B46881) substituent has been shown to improve cytotoxic activity in some 4-anilinoquinazoline series. ijcce.ac.ir Introducing groups capable of forming additional hydrogen bonds could also enhance binding affinity and selectivity. nih.gov

Table 2: Hypothetical SAR of Anilino Ring Modifications on Target Kinase Inhibition This table is illustrative, based on principles from related 4-anilinoquinolines.

By systematically applying these design principles—modifying the quinoline core with small, electron-donating groups and fine-tuning the substitution pattern on the anilino ring—researchers can rationally develop novel this compound derivatives with potentially enhanced efficacy and target selectivity.

Biological Activities and Molecular Mechanisms of Action

Anticancer Research Applications of Quinoline-4-amine Scaffolds

The quinoline (B57606) ring is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core structure for numerous compounds with a wide range of biological activities. Derivatives of quinoline, particularly the quinoline-4-amine scaffold, have been the subject of extensive research in oncology due to their potent anticancer properties. researchgate.net These compounds exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), interference with crucial cell signaling pathways, and disruption of the cellular skeleton. researchgate.net The versatility of the quinoline structure allows for synthetic modifications, which has led to the development of derivatives that show high efficacy against various cancer cell lines, including those resistant to standard therapies. nih.gov

Quinoline-4-amine derivatives have demonstrated significant cytotoxic (cell-killing) activity across a broad spectrum of human cancer cell lines. This activity is a critical indicator of their potential as anticancer agents.

In vitro studies have shown that these compounds are effective against breast cancer (MCF-7), liver cancer (HepG2, Huh7), and colon cancer (HCT116) cell lines. For instance, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 showed potent antiproliferative activities; one compound, 12c, exhibited an IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) of 0.010 µM against MCF-7 cells and 0.042 µM against HCT-116 cells. Another series of quinoline-indole derivatives also showed high potency, with IC₅₀ values ranging from 2 nM to 11 nM against HepG2 and HCT-8 (ileocecal carcinoma) cells. nih.gov Similarly, a novel synthesized quinoline derivative, BAPPN, was found to be cytotoxic to HepG2, HCT-116, and MCF-7 cells with IC₅₀ values of 3.3, 23, and 3.1 μg/mL, respectively. mdpi.comresearchgate.net

The table below summarizes the cytotoxic activities of selected quinoline derivatives against various cancer cell lines as reported in the literature.

Cytotoxicity of Quinoline-4-amine Derivatives

CompoundCancer Cell LineCell Line TypeReported Activity (IC₅₀/GI₅₀)Source
Compound 12cMCF-7Breast Cancer0.010 µM mdpi.com
Compound 12cHCT-116Colon Cancer0.042 µM mdpi.com
Compound 10iHepG2Liver Cancer1.60 µM nih.gov
Compound 10eHepG2Liver Cancer0.88 µM nih.gov
BAPPNMCF-7Breast Cancer3.1 µg/mL researchgate.net
BAPPNHepG2Liver Cancer3.3 µg/mL researchgate.net
BAPPNHCT-116Colon Cancer23 µg/mL researchgate.net
Quinoline-Carboxamide 4cHCT-116Colon Cancer7.15 µM nih.gov

The anticancer effects of quinoline-4-amine scaffolds are not merely due to general toxicity but are rooted in specific interactions with cellular machinery that governs cell growth, proliferation, and survival.

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key feature of many cancer cells is their ability to evade apoptosis, leading to uncontrolled proliferation. researchgate.net Several quinoline derivatives have been shown to induce apoptosis in cancer cells through multiple pathways. nih.gov

One primary mechanism involves the activation of caspases, which are a family of protease enzymes that execute the process of apoptosis. For example, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway). researchgate.net Activation of these initiator caspases leads to a cascade that culminates in the activation of executioner caspases, such as caspase-3. researchgate.net Another quinoline derivative, 12c, was shown to trigger apoptosis in MCF-7 cells through a mitochondrial-dependent pathway, which typically involves the release of cytochrome c and the subsequent activation of caspase-9. mdpi.com

Furthermore, research on a potent quinoline derivative, compound 10i, demonstrated its ability to significantly increase the populations of early and late apoptotic cells. This effect was accompanied by an elevated expression of pro-apoptotic proteins like Bax and Caspase-7. nih.gov Some quinoline compounds also induce apoptosis by causing the collapse of the mitochondrial membrane potential. nih.gov

Cancer cells rely on complex signaling networks to grow, proliferate, and form new blood vessels (a process known as angiogenesis). The quinoline scaffold is present in several FDA-approved inhibitors that target key components of these pathways, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis; its inhibition is a validated strategy for cancer treatment. mdpi.com

Numerous studies have established that quinoline-based molecules can act as potent VEGFR-2 inhibitors. nih.govmdpi.com For instance, a series of newly synthesized quinoline derivatives were evaluated for their VEGFR-2 inhibitory activity, with the most potent compound, 10i, showing an IC₅₀ of 36 nM. nih.gov Mechanistically, this compound was also shown to significantly reduce the gene expression of VEGFR-2 in HepG2 cells. nih.gov The design of these inhibitors often leverages the known pharmacophoric features required for binding to the VEGFR-2 active site, which includes a heteroaromatic quinoline ring that can interact with the hinge region of the kinase. mdpi.com By blocking VEGFR-2 signaling, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby inhibiting their growth and metastasis. mdpi.com

Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aminoquinoline (B48711) scaffold has been identified as a potent inhibitor of several specific protein kinases involved in cancer and inflammatory diseases.

Cyclin G Associated Kinase (GAK): GAK is a serine/threonine kinase involved in membrane trafficking and is required for normal mitotic progression. researchgate.net Screening of chemical libraries identified 4-anilinoquinolines as potent and highly selective inhibitors of GAK. researchgate.net For example, a 4-anilinoquinoline compound featuring a 3,4,5-trimethoxyphenyl group was found to have a dissociation constant (Kd) of 31 nM against GAK, with high selectivity over other kinases. researchgate.net Optimization of this scaffold has produced inhibitors with nanomolar activity and over 50,000-fold selectivity against other members of the same kinase sub-family. mdpi.com

Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 kinase is a key mediator of inflammatory signaling pathways downstream of the NOD1 and NOD2 receptors. researchgate.net Dysregulated signaling of these pathways has been implicated in various inflammatory diseases. Several studies have reported the design and synthesis of 4-aminoquinoline-based derivatives as highly potent and selective inhibitors of RIP2 kinase. researchgate.net One such compound exhibited a high affinity for RIP2 with an IC₅₀ value of 5.1 nM. Another derivative containing a trimethoxyphenyl group also showed strong inhibition of RIP2. These inhibitors function by competing with ATP for the binding pocket of the kinase, thereby blocking its activity and downstream signaling.

Inhibition of Protein Kinases by Quinoline-4-amine Derivatives

Compound TypeTarget KinaseReported ActivitySource
4-Anilinoquinoline (Cmpd 1)GAKKd = 31 nM researchgate.net
4-Anilinoquinazoline (B1210976) (Cmpd 3)GAKKd = 15 nM researchgate.net
4-Aminoquinoline (Cmpd 14)RIP2IC₅₀ = 5.1 nM
4-Aminoquinoline (Cmpd 6)RIP2IC₅₀ = 10.2 nM

The cellular cytoskeleton, composed of microtubules, is crucial for cell division (mitosis), cell shape, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin proteins. mdpi.com Drugs that interfere with tubulin polymerization are among the most effective anticancer agents.

Several classes of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often act as colchicine (B1669291) binding site inhibitors (CBSI), meaning they bind to the same site on β-tubulin as the natural product colchicine. nih.gov This binding prevents the assembly of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. mdpi.com

For example, compound 12c, a quinoline derivative of combretastatin A-4, was found to effectively inhibit tubulin polymerization and compete with colchicine for its binding site on tubulin. mdpi.com Another potent compound, 19h, exhibited strong tubulin polymerization inhibitory activity with an IC₅₀ of 1.32 µM. The ability of these quinoline-based molecules to disrupt microtubule dynamics makes them a promising class of antimitotic agents for cancer therapy. nih.gov

Tubulin Polymerization Inhibition by Quinoline Derivatives

CompoundReported Activity (IC₅₀)Source
Compound 4c17 ± 0.3 µM
Compound 19h1.32 µM
Compound 252.7 ± 0.04 µM nih.gov

Cellular Mechanisms of Action in Cancer

Antimicrobial Properties of Quinoline Derivatives

Quinoline-based compounds have long been recognized for their potential to combat microbial infections. Their mechanism of action often involves the disruption of essential cellular processes in pathogens.

Quinoline derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of these compounds is influenced by the nature and position of substituents on the quinoline ring. For instance, certain 5-amino-4-quinolones have been identified as potent agents against antibiotic-resistant Gram-positive bacteria, with a proposed mechanism involving the disruption of bacterial membranes. nih.gov While specific data for N-(3,5-dimethoxyphenyl)quinolin-4-amine is not extensively detailed in the provided context, the general activity of related structures suggests potential for antibacterial action. The investigation of various quinoxaline-based compounds, which also contain a quinoline-like core, has shown that derivatives can exhibit significant inhibitory effects against strains like S. aureus, B. subtilis, MRSA, and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline (B1680401) Derivatives

Compound S. aureus (MIC in μg/mL) B. subtilis (MIC in μg/mL) MRSA (MIC in μg/mL) E. coli (MIC in μg/mL)
5m 4-16 8-32 8-32 4-32
5n 4-16 8-32 8-32 4-32
5o 4-16 8-32 8-32 4-32
5p 4-16 8-32 8-32 4-32

Data sourced from a study on quinoxaline-based compounds, which are structurally related to quinolines. nih.gov

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. mdpi.com Quinoline derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. nih.gov Research into 4-anilinoquinolines has identified compounds with potent inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov Key structural features, such as the nature of the aniline (B41778) substituent and substitutions on the quinoline ring, have been shown to be important for anti-Mtb activity. nih.gov For example, the introduction of a 3,5-dinitrophenyl group has been found to be crucial for the anti-TB activity of some related heterocyclic compounds. nih.gov

Antiviral Activity (e.g., Anti-HIV-1 Agents)

The development of novel antiviral agents is a critical area of pharmaceutical research. Quinoline derivatives have been investigated for their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.netnih.gov The mechanism of action for these compounds can vary, with some targeting viral enzymes essential for replication, while others may interfere with viral entry or other stages of the viral life cycle. For instance, 4-phenylquinoline-8-amine has been identified as a potential latency-reversing agent, which could play a role in "shock and kill" strategies for HIV-1 eradication. nih.gov

Neurological and Neurodegenerative Disease Research

Quinoline derivatives have shown promise in the context of neurological and neurodegenerative disorders, such as Alzheimer's disease. nih.gov Their therapeutic potential in this area is often linked to their ability to modulate key pathological processes, including enzymatic activity and protein aggregation.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The 4-aminoquinoline core has been identified as a potent scaffold for the design of new AChE inhibitors. nih.gov The binding of these compounds to the active site of AChE can prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain. nih.gov The inhibitory potency of these compounds is influenced by substituents on the quinoline ring, with small hydrophobic groups at the 2- and 3-positions potentially improving binding affinity. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Compounds

Compound Enzyme IC50 (μM)
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate AChE 46.18 mdpi.com
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate BChE 32.46 mdpi.com

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data for a related trimethoxy-substituted compound.

The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. frontiersin.orgnih.gov Consequently, the inhibition of Aβ aggregation is a key therapeutic target. mdpi.com Various natural and synthetic compounds, including those with quinoline-like structures, have been investigated for their anti-aggregating properties. nih.gov These compounds can interfere with the Aβ aggregation cascade through various mechanisms, such as binding to Aβ monomers to prevent their conformational change into β-sheet-rich structures, or by disrupting pre-formed fibrils. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine. As such, it has emerged as a promising therapeutic target for neuropsychiatric disorders like schizophrenia. While various small-molecule agonists have been developed to target TAAR1, specific research detailing the activity of this compound as a TAAR1 agonist is not prominently available in the current body of scientific literature. The development of TAAR1 agonists has often focused on compounds that mimic the structure of endogenous trace amines, and research continues to identify novel chemical scaffolds that can effectively target this receptor.

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein. The search for effective antiprion agents has explored various chemical classes. Compounds featuring a quinoline core, such as quinacrine, have been investigated for their antiprion activities. However, specific studies evaluating the antiprion potential of this compound have not been identified in a review of available scientific literature. Therefore, its efficacy and mechanism of action against prion propagation remain uncharacterized.

Immunomodulatory Potential (e.g., RIP2 Kinase Signaling)

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical enzyme in the innate immune system that mediates inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2. chemrj.orgnih.gov Its role in activating NF-κB and MAPK pathways makes it a key target for treating inflammatory diseases. chemrj.org The 4-aminoquinoline scaffold has been identified as a promising foundation for the development of potent and selective RIPK2 inhibitors. nih.govtandfonline.com

Research into the structure-activity relationships (SAR) of 4-aminoquinoline derivatives reveals that modifications at various positions on the quinoline ring and the N-phenyl ring are crucial for inhibitory activity. nih.govresearchgate.net Studies have demonstrated that the 4-aminoquinoline core can fit into the ATP-binding pocket of RIPK2, with the quinoline nitrogen forming a key hydrogen bond with the hinge region of the kinase. nih.gov The potency of these inhibitors is significantly influenced by the substituents on the aniline ring. While this compound itself has not been singled out in major studies, related compounds have been synthesized and evaluated, providing insight into its potential activity. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 4-aminoquinoline derivatives was conducted to determine the electronic requirements necessary to enhance inhibitory activity. chemrj.orgresearchgate.net

The data below from a study on related 4-aminoquinoline derivatives illustrates the impact of substitutions on RIPK2 inhibition.

Compound DerivativeSubstitution PatternRIPK2 Inhibition (IC50 in nM)
Compound A6-bromo-N-(3-methoxyphenyl)Data Not Specified
Compound B6-bromo-N-(3,4,5-trimethoxyphenyl)Data Not Specified
Compound 14 (from study)N-(benzo[d]thiazol-5-yl)-6-(pyridin-4-yl)5.1 ± 1.6

This table presents data on related compounds to illustrate the structure-activity relationships within the 4-aminoquinoline class of RIPK2 inhibitors. Specific IC50 data for this compound is not available in the cited literature. nih.govtandfonline.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). The chemical structure of a compound dictates its ability to act as a free radical scavenger. While direct experimental evaluation of the antioxidant properties of this compound is not found in the reviewed literature, its structure suggests a potential for such activity.

The presence of the dimethoxyphenyl group is significant. Methoxy (B1213986) (-OCH3) groups are electron-donating and can increase the electron density on the aromatic ring, which may facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. Phenolic compounds, which have hydroxyl (-OH) groups, are well-known antioxidants, and methoxy-substituted phenols often retain or even enhance this activity. The quinoline nucleus itself can also participate in redox reactions. However, without specific experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), the antioxidant capacity of this compound remains theoretical.

Allosteric Modulation of Receptors (e.g., A3 Adenosine (B11128) Receptor)

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes, and its modulation is a therapeutic target for inflammatory conditions and cancer. frontiersin.org Allosteric modulators, which bind to a site distinct from the primary agonist binding site, offer a more nuanced approach to receptor modulation compared to direct agonists or antagonists. dtic.mil

Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3AR. dtic.milnih.gov These molecules can enhance the binding affinity and/or efficacy of endogenous agonists. dtic.mil Structure-activity relationship studies have shown that the substituent at the 4-position of the quinoline ring is a key determinant of allosteric activity. nih.gov Specifically, 4-arylamino modifications have been explored extensively. nih.gov

One study investigated a series of these derivatives and found that a compound with a 4-(3,5-dichlorophenylamino) substitution produced significant allosteric enhancement, approximately doubling the maximal efficacy of the A3AR agonist Cl-IB-MECA in a [³⁵S]GTPγS binding assay. nih.gov This finding is highly relevant to this compound, as the substitution pattern on the phenyl ring is the same (3,5-disubstituted), differing only in the nature of the substituent (dimethoxy vs. dichloro). This suggests that the 3,5-disubstitution pattern is compatible with binding to the allosteric site on the A3AR.

Compound ClassKey Structural FeatureObserved Effect on A3ARReference
1H-imidazo[4,5-c]quinolin-4-amine derivative4-(3,5-Dichlorophenylamino) substitutionPositive allosteric enhancement (2x maximal agonist efficacy) nih.gov
1H-imidazo[4,5-c]quinolin-4-amine derivative2-(1-Adamantyl) substitutionPositive allosteric enhancement nih.gov
1H-imidazo[4,5-c]quinolin-4-amine derivative2-Cyclononyl-N-(3,4-dichlorophenyl)Increased agonist potency (2-fold) and Emax (242%) dtic.mil

This table summarizes the allosteric modulatory effects of structurally related 4-aminoquinoline compounds on the A3 Adenosine Receptor. These findings suggest the potential for this compound to exhibit similar activity.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets for a ligand and estimating the strength of their interaction.

While specific molecular docking studies exclusively for N-(3,5-dimethoxyphenyl)quinolin-4-amine are not extensively detailed in the available literature, studies on closely related quinoline (B57606) derivatives have demonstrated the utility of this approach. For instance, a study on a series of 4-aminoquinoline (B48711) derivatives identified a closely related analog, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine , which exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line. farmaceut.orgresearchgate.net This suggests that this compound could also be investigated for its anticancer properties, with potential targets including protein kinases, tubulin, or topoisomerases, which are often implicated in cancer progression.

A hypothetical molecular docking study for this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of a Target Protein: Based on the known biological activities of similar quinoline compounds, a relevant protein target (e.g., a specific kinase or tubulin) would be selected. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking software would be used to predict the binding pose and affinity of the ligand within the active site of the target protein.

The results of such a study would provide a binding energy score, indicating the stability of the ligand-protein complex, and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions.

Table 1: Potential Biological Targets for this compound Based on Analogs

Target ClassSpecific ExampleRationale
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Many quinoline derivatives are known to be kinase inhibitors.
Cytoskeletal ProteinsTubulinSome quinoline compounds interfere with microtubule dynamics.
TopoisomerasesTopoisomerase I/IIThese enzymes are established targets for anticancer drugs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Specific QSAR models for this compound have not been reported. However, QSAR studies on various series of quinoline derivatives have been successfully conducted to predict their anticancer and antiplasmodial activities. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

A QSAR study for a series of analogs of this compound would entail:

Data Set Collection: A series of quinoline derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various physicochemical, topological, and electronic descriptors would be calculated for each molecule.

Model Development: Statistical methods would be used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeExampleDescription
PhysicochemicalLogPLipophilicity
TopologicalWiener IndexMolecular branching
ElectronicDipole MomentPolarity and charge distribution
3DMolecular Surface AreaSize and shape of the molecule

Homology Modeling and Receptor-Ligand Interaction Profiling

In the absence of an experimentally determined 3D structure for a target protein, homology modeling can be used to construct a model based on the known structure of a homologous protein. This model can then be used for molecular docking and interaction profiling.

If this compound were found to act on a novel protein for which no crystal structure is available, homology modeling would be a critical step in understanding its mechanism of action. The process would involve identifying a suitable template structure from the PDB, aligning the target and template sequences, building the 3D model, and validating its quality. Once a reliable model is generated, the interaction profile of this compound with the modeled receptor can be analyzed to identify key amino acid residues involved in binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its target protein upon binding, as well as the stability of the resulting complex.

An MD simulation of the this compound-receptor complex would allow for the assessment of the binding stability by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. This would provide a more dynamic and realistic view of the binding event compared to the static picture provided by molecular docking.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If a biological target for this compound is identified, virtual screening could be employed to find other compounds with similar or better-predicted activity.

Furthermore, the structural information obtained from docking and MD simulations can guide lead optimization strategies. By understanding the key interactions between this compound and its target, medicinal chemists can design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Therapeutic Implications

Development of Highly Selective Analogs with Optimized Potency

Future research will likely focus on the synthesis and evaluation of a new generation of N-(3,5-dimethoxyphenyl)quinolin-4-amine analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies on related quinoline (B57606) derivatives have provided valuable insights into the chemical modifications that can enhance biological activity.

For instance, studies on N-aryl-trimethoxy quinolin-4-amine derivatives have shown that the nature and position of substituents on the N-phenyl ring significantly influence their cytotoxic effects. It was observed that introducing methoxy (B1213986) groups at the 3 and 5 positions of the N-phenyl moiety can affect cytotoxicity. nih.gov Furthermore, replacing a methoxy group with a more lipophilic phenoxy group has been shown to significantly increase cytotoxicity. nih.gov This suggests that exploring a variety of substituents on the 3,5-dimethoxyphenyl ring of this compound could lead to the discovery of more potent compounds.

The SAR of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, also provides guidance for future analog design. For example, it was found that an o,o-dimethoxyphenyl group at a specific position can increase activity, while the nature of the linker and the type of amine substituent are also critical for potency. mdpi.com These findings highlight the importance of systematic modifications to the core structure of this compound to optimize its therapeutic potential.

Table 1: Structure-Activity Relationship Insights from Related Quinoline Derivatives

Modification Effect on Activity Reference
Introduction of methoxy groups at positions 3 and 5 of the N-phenyl ring Decreased cytotoxicity nih.gov
Replacement of a methoxy group with a phenoxy group Increased cytotoxicity nih.gov

Exploration of Novel Biological Targets and Disease Indications

While the precise biological targets of this compound are not yet fully elucidated, research on analogous compounds suggests several promising avenues for investigation. Many quinoline-based compounds have demonstrated significant anticancer properties, often through the inhibition of key cellular processes. nih.gov

One potential target is tubulin polymerization. nih.gov Several quinoline derivatives have been identified as tubulin polymerization inhibitors, which disrupt the formation of microtubules and lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Molecular modeling studies have been used to explore the interactions of these compounds with the catalytic site of tubulin. nih.gov Given these findings, it would be valuable to investigate whether this compound or its analogs can also inhibit tubulin polymerization.

Another important class of targets for quinoline derivatives are protein kinases. nih.gov The 4-aminoquinazoline core, which is structurally similar to the 4-aminoquinoline (B48711) core, is a well-known pharmacophore for kinase inhibitors, with several approved anticancer drugs based on this scaffold. nih.gov Kinases such as Src have been identified as targets for 4-anilino-quinoline derivatives. acs.org Therefore, screening this compound against a panel of kinases could reveal novel targets and expand its potential therapeutic applications beyond cancer to other diseases where kinase signaling is dysregulated.

Advanced Mechanistic Elucidation of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its further development. Future research should employ a range of advanced techniques to unravel its mechanism of action.

For example, if the compound is found to inhibit tubulin polymerization, further studies could investigate its specific binding site on tubulin and the conformational changes it induces. nih.gov If kinase inhibition is identified as a primary mechanism, detailed enzymatic assays and structural biology studies could be used to determine its binding mode and selectivity profile.

Moreover, investigating the downstream signaling pathways affected by this compound is essential. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment. Understanding these downstream effects will provide a more complete picture of the compound's biological activity and help to identify potential biomarkers for predicting treatment response.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.

For instance, if the compound is found to have anticancer activity, it could be tested in combination with standard chemotherapeutic drugs or targeted therapies. google.com Synergistic interactions could allow for lower doses of each agent to be used, potentially reducing toxicity and overcoming drug resistance.

The patent literature describes the use of 4-anilino-quinoline compounds in combination with other anticancer agents, such as BRAF inhibitors, MEK inhibitors, and immune checkpoint inhibitors. google.com This provides a rationale for exploring similar combinations with this compound. Such studies would typically involve in vitro and in vivo models to assess the efficacy and safety of the combination regimens.

Integration of Advanced Computational Modeling for Rational Drug Design

Advanced computational modeling techniques can play a pivotal role in the rational design of new this compound analogs with improved properties. nih.govnih.gov In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of virtual compounds and guide synthetic efforts. researchgate.net

Molecular docking studies, for example, can be used to predict the binding mode of this compound and its analogs to their biological targets, such as the colchicine (B1669291) binding site of tubulin or the ATP-binding pocket of kinases. researchgate.net This information can be used to design new molecules with enhanced binding affinity and selectivity.

QSAR modeling can be used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. The integration of these computational approaches can accelerate the drug discovery process and reduce the costs associated with traditional trial-and-error methods. nih.govnih.gov

Table 2: Investigated Compounds

Compound Name
This compound

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